molecular formula C7H14O2 B11938740 2-Butyl-1,3-dioxolane CAS No. 4360-76-3

2-Butyl-1,3-dioxolane

Cat. No.: B11938740
CAS No.: 4360-76-3
M. Wt: 130.18 g/mol
InChI Key: KODJTPVSRWYRDF-UHFFFAOYSA-N
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Description

2-Butyl-1,3-dioxolane is an organic compound with the molecular formula C₇H₁₄O₂. It belongs to the class of dioxolanes, which are five-membered cyclic acetals. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butyl-1,3-dioxolane can be synthesized through the acetalization of butanal with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. Catalysts such as sulfuric acid or Lewis acids like zinc chloride can be employed to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

2-Butyl-1,3-dioxolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Butyl-1,3-dioxolane exerts its effects involves the formation of stable cyclic structures that protect reactive functional groups during chemical transformations. The dioxolane ring can be selectively opened under specific conditions, allowing for controlled release of the protected group .

Comparison with Similar Compounds

Properties

CAS No.

4360-76-3

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

2-butyl-1,3-dioxolane

InChI

InChI=1S/C7H14O2/c1-2-3-4-7-8-5-6-9-7/h7H,2-6H2,1H3

InChI Key

KODJTPVSRWYRDF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1OCCO1

Origin of Product

United States

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